molecular formula C16H23BFNO4 B1451390 tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate CAS No. 1218791-08-2

tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate

Cat. No. B1451390
M. Wt: 323.2 g/mol
InChI Key: NDJMNNBHOSICOK-UHFFFAOYSA-N
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Description

The compound contains a tert-butyl group, a carbamate group (N-CO-O-), a fluorophenyl group (a phenyl ring with a fluorine atom), and a 1,3,2-dioxaborinane ring which is a cyclic structure containing boron, oxygen, and carbon atoms. The presence of these functional groups could give the compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the fluorine atom on the phenyl ring could influence the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbamate group and the fluorine atom on the phenyl ring. These groups are often involved in reactions such as hydrolysis or nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and decrease its reactivity compared to compounds with a hydrogen atom in the same position .

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on synthesizing various tert-butyl carbamate derivatives due to their importance as intermediates in the synthesis of biologically active compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate is highlighted as a significant intermediate in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. The study presented an optimized synthetic method with an 81% yield over three steps, demonstrating the compound's role in facilitating efficient drug synthesis (Zhao et al., 2017).

Crystallography and Molecular Structure

  • The crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamate variants, have been studied to understand the interplay of hydrogen and halogen bonds involving carbonyl groups. Such research aids in the design of molecules with desired properties for materials science and pharmaceuticals (Baillargeon et al., 2017).

Biological Evaluation

  • Tert-butyl carbamate derivatives are also evaluated for their biological activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and its structure confirmed through various spectroscopic methods. This compound was further assessed for its antibacterial and anthelmintic activities, showcasing the potential application of tert-butyl carbamate derivatives in developing new therapeutic agents (Sanjeevarayappa et al., 2015).

Advanced Materials and Nanotechnology

  • In materials science, tert-butyl carbamate derivatives have been utilized in the synthesis of advanced materials. For instance, heterodifunctional polyfluorene building blocks were synthesized for creating emission-tuned nanoparticles with applications in optoelectronics and bioimaging. Such research underscores the compound's role in developing new materials with specific optical properties (Fischer et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific conditions under which it’s used. Proper safety precautions should always be taken when handling chemical substances .

Future Directions

The future directions for research on this compound could involve studying its reactivity under different conditions, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO4/c1-15(2,3)23-14(20)19-13-7-6-11(18)8-12(13)17-21-9-16(4,5)10-22-17/h6-8H,9-10H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJMNNBHOSICOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601126542
Record name 1,1-Dimethylethyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate

CAS RN

1218791-08-2
Record name 1,1-Dimethylethyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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